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Compound of Interest

Compound Name: Iodocyclopentane

Cat. No.: B073287 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for

iodocyclopentane (C₅H₉I), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in

drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for iodocyclopentane,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of Iodocyclopentane

Chemical Shift (δ) ppm Multiplicity Assignment

~4.3 Multiplet CH-I (Methine proton)

~2.1 Multiplet
CH₂ (Methylene protons

adjacent to CH-I)

~1.8 Multiplet CH₂ (Methylene protons)

~1.6 Multiplet CH₂ (Methylene protons)

Note: Specific chemical shifts and coupling constants for iodocyclopentane are not readily

available in public databases. The provided data is an approximation based on typical values
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for cycloalkyl iodides.

Table 2: ¹³C NMR Spectroscopic Data of Iodocyclopentane

Chemical Shift (δ) ppm Assignment

~30-35 C-I (Carbon attached to Iodine)

~35-40 CH₂ (Carbons adjacent to C-I)

~25-30 CH₂ (Remaining ring carbons)

Note: A definitive peak list for the ¹³C NMR of iodocyclopentane is not consistently reported in

public repositories. The chemical shifts are estimated based on known substituent effects of

iodine on a cyclopentyl ring.

Table 3: Infrared (IR) Spectroscopy Peak List for Iodocyclopentane

Wavenumber (cm⁻¹) Intensity Vibration Type

~2950-2850 Strong C-H Stretch (alkane)

~1450 Medium C-H Bend (scissoring)

~1180 Medium-Weak C-C Stretch

~650-500 Strong C-I Stretch

Note: The IR spectrum is characterized by strong alkane C-H stretching and a prominent C-I

stretching absorption in the fingerprint region.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for Iodocyclopentane
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m/z Relative Intensity (%) Proposed Fragment

196 Low [C₅H₉I]⁺ (Molecular Ion)

69 100 [C₅H₉]⁺ (Cyclopentyl cation)

41 High [C₃H₅]⁺ (Allyl cation)

39 Medium [C₃H₃]⁺

27 Medium [C₂H₃]⁺

Note: The mass spectrum is dominated by the cyclopentyl cation (m/z 69) resulting from the

loss of the iodine radical.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

represent standard operating procedures for the analysis of liquid haloalkanes.

2.1 NMR Spectroscopy (¹H and ¹³C)

A solution of iodocyclopentane is prepared by dissolving approximately 10-20 mg of the neat

liquid in a deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the NMR

spectrometer.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a

proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines

for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-

to-noise ratio, which is generally higher for ¹³C due to its lower natural abundance and smaller

gyromagnetic ratio.

2.2 Infrared (IR) Spectroscopy

For a neat liquid sample like iodocyclopentane, Attenuated Total Reflectance (ATR) or

transmission through a capillary cell are common techniques.[2]
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ATR-FTIR: A small drop of iodocyclopentane is placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide). The spectrum is then collected after ensuring good contact

between the sample and the crystal. After the measurement, the crystal is cleaned with a

suitable solvent (e.g., isopropanol or acetone).

Capillary Cell (Neat): A drop of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr), which are then mounted in the spectrometer's sample holder.

A background spectrum of the empty accessory is recorded prior to the sample measurement

to subtract atmospheric and instrumental interferences. The final spectrum is typically

presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of volatile, low molecular

weight compounds like iodocyclopentane. The liquid sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation

from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions

are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-

to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

iodocyclopentane using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for Iodocyclopentane
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Spectroscopic analysis workflow for iodocyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073287#spectroscopic-data-nmr-ir-ms-of-
iodocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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